N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-25(23,18-10-5-2-6-11-18)20-12-7-13-21-14-15-24-19(16-21)17-8-3-1-4-9-17/h1-6,8-11,19-20H,7,12-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVFCKVAMGJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Phenylethanolamine Derivatives
A widely adopted method involves the cyclization of 2-phenylethanolamine with 1,2-dibromoethane under basic conditions. In a representative procedure:
- 2-Phenylethanolamine (10.0 g, 65.8 mmol) and 1,2-dibromoethane (14.2 g, 75.4 mmol) are dissolved in anhydrous toluene (150 mL).
- Potassium carbonate (18.2 g, 131.6 mmol) is added, and the mixture is refluxed at 110°C for 12 hours.
- Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 2-phenylmorpholine as a colorless liquid (8.3 g, 72% yield).
Reductive Amination of Benzaldehyde Derivatives
An alternative approach employs reductive amination of benzaldehyde with diethanolamine:
- Benzaldehyde (5.3 g, 50 mmol) and diethanolamine (5.25 g, 50 mmol) are stirred in methanol (100 mL) at 0°C.
- Sodium cyanoborohydride (3.14 g, 50 mmol) is added portionwise, followed by glacial acetic acid (3.0 mL).
- The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with dichloromethane.
- The organic layer is dried (MgSO₄) and concentrated to afford 2-phenylmorpholine (6.8 g, 68% yield).
Introduction of the Propylamine Side Chain
The propyl linker is introduced via alkylation or nucleophilic substitution reactions.
Alkylation of 2-Phenylmorpholine with 1-Bromo-3-chloropropane
- 2-Phenylmorpholine (7.4 g, 42 mmol) and 1-bromo-3-chloropropane (8.6 g, 50 mmol) are dissolved in acetonitrile (100 mL).
- Potassium iodide (1.4 g, 8.4 mmol) and triethylamine (6.1 mL, 44 mmol) are added, and the mixture is refluxed at 80°C for 8 hours.
- The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
- The organic layer is washed with brine, dried (Na₂SO₄), and concentrated to yield 3-chloropropyl-2-phenylmorpholine as a pale-yellow oil (9.1 g, 78% yield).
Amination of the Chloropropyl Intermediate
- 3-Chloropropyl-2-phenylmorpholine (9.1 g, 33 mmol) is dissolved in liquid ammonia (100 mL) at −33°C.
- Sodium amide (3.2 g, 82 mmol) is added, and the mixture is stirred for 6 hours.
- The reaction is quenched with ammonium chloride, and the ammonia is evaporated.
- The residue is extracted with dichloromethane, dried (MgSO₄), and concentrated to afford 3-aminopropyl-2-phenylmorpholine as a viscous liquid (6.5 g, 82% yield).
Sulfonylation with Benzenesulfonyl Chloride
The final step involves the reaction of the primary amine with benzenesulfonyl chloride.
Classical Sulfonamide Formation
- 3-Aminopropyl-2-phenylmorpholine (6.5 g, 25 mmol) is dissolved in dichloromethane (100 mL) and cooled to 0°C.
- Benzenesulfonyl chloride (5.3 g, 30 mmol) is added dropwise, followed by triethylamine (7.0 mL, 50 mmol).
- The mixture is stirred at room temperature for 4 hours, washed with water (2 × 50 mL), and dried (Na₂SO₄).
- Solvent evaporation yields the crude product, which is recrystallized from ethanol/water (1:1) to afford N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide as white crystals (8.7 g, 85% yield).
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the reaction:
- 3-Aminopropyl-2-phenylmorpholine (2.6 g, 10 mmol) and benzenesulfonyl chloride (2.1 g, 12 mmol) are mixed in acetonitrile (30 mL).
- The mixture is irradiated at 100°C for 20 minutes in a microwave reactor.
- Post-reaction processing as above affords the product in 91% yield (3.3 g) with >99% purity by HPLC.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃S | HRMS (ESI+) |
| Molecular Weight | 360.5 g/mol | Calculated |
| Melting Point | 132–134°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.5% | C18 column, 254 nm |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 2H), 7.52 (t, 1H), ... | Bruker Avance III |
Challenges and Optimization Strategies
Racemization Control
While the target compound lacks chiral centers, intermediates like 2-phenylmorpholine may exhibit stereochemical lability. Employing optically pure starting materials and low-temperature conditions mitigates racemization.
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in alkylation steps, while dichloromethane optimizes sulfonylation efficiency.
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystalline products.
Scalability and Industrial Relevance
Large-scale synthesis (≥1 kg) requires modifications:
Chemical Reactions Analysis
Types of Reactions: N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features
The following compounds share key structural elements with the target molecule, such as the sulfonamide group, propyl linker, and heterocyclic moieties:
A. N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide ()
- Structure : Features dual benzenesulfonamide groups connected via a propyl chain.
- Key Difference : Lacks the 2-phenylmorpholine moiety, resulting in reduced steric bulk and altered hydrogen-bonding capacity compared to the target compound.
- Impact : The absence of the morpholine ring may reduce interactions with polar targets, while the dual sulfonamides increase acidity and polarity .
B. Benzenesulfonamide, N-[3-[4-[3-[(7-Chloro-4-quinolinyl)amino]propyl]-1-piperazinyl]propyl]-4-methyl ()
- Structure: Contains a piperazine ring (two nitrogen atoms) instead of morpholine, linked to a chloroquinoline group.
- The chloroquinoline substituent adds electron-withdrawing effects.
C. 2-Benzoyl-N-[3-(4-morpholinyl)propyl]-4-nitrobenzenesulfonamide ()
- Structure : Includes a nitro and benzoyl group on the benzene ring, with a morpholinylpropyl chain.
- Key Difference : Nitro and benzoyl groups increase molecular weight (433.48 g/mol) and acidity.
- Impact : Enhanced electron-withdrawing effects may improve binding to electrophilic targets but reduce metabolic stability .
D. 5-Isopropyl-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide ()
- Structure : Features bulky isopropyl and methoxy substituents on the benzene ring.
- Key Difference : Steric hindrance from isopropyl and methoxy groups contrasts with the target’s phenyl-morpholine.
- Impact : Reduced conformational flexibility may limit interactions with flat binding pockets .
Physicochemical Properties
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzenesulfonamide backbone, with a morpholine ring that enhances its pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 100 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity. Preliminary studies suggest it may inhibit the growth of fungal pathogens, although detailed quantitative analyses are still required to establish its efficacy against specific strains.
Anticancer Potential
This compound has also been explored for its anticancer potential. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer models (MCF-7). The compound appears to induce apoptosis and disrupt cell cycle progression, primarily arresting cells in the S phase .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BMS-289948 | Gamma-secretase inhibitor | Reduces beta-amyloid levels; potential Alzheimer's treatment |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial properties; foundational sulfa drug |
| 4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | Similar structure; also exhibits antibacterial activity | Effective against various bacterial strains |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound exhibited a significant inhibition zone against Staphylococcus aureus, with results indicating an inhibition zone diameter of 29 mm compared to 24 mm for ceftriaxone .
- Anticancer Activity Assessment : In another study focusing on MCF-7 breast cancer cells, treatment with the compound resulted in a notable decrease in cell viability and an increase in lactate dehydrogenase (LDH) levels, suggesting effective cytotoxicity and potential therapeutic benefits in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide, and how can its purity be verified?
- Methodological Answer : The synthesis typically involves multi-step routes, such as sulfonylation of a morpholine-propylamine intermediate using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved via column chromatography, and purity is verified using HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, analogous sulfonamide derivatives were synthesized with yields of 65–73% and characterized by ES-MS and IR stretching bands (e.g., S=O at 1150–1350 cm⁻¹) .
Q. What biological activities have been reported for sulfonamide derivatives structurally related to this compound?
- Methodological Answer : Structurally similar compounds exhibit antimicrobial and anticancer activities. For instance, sulfonamide-morpholine hybrids demonstrated biofilm inhibition against Gram-positive bacteria (MIC: 4–16 µg/mL) through membrane disruption assays . 4-Aminoquinoline-sulfonamide derivatives showed cytotoxicity against cancer cell lines (IC₅₀: 1.5–8.7 µM) via topoisomerase II inhibition, validated by MTT assays and flow cytometry .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : ¹H NMR (chemical shifts: δ 7.2–8.1 ppm for aromatic protons, δ 3.4–4.2 ppm for morpholine CH₂ groups) and ¹³C NMR (e.g., sulfonamide carbonyl at ~170 ppm) are critical. IR confirms sulfonamide S=O stretches (1350 cm⁻¹), while ES-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 385.2). HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Optimization includes varying reaction parameters (e.g., temperature: 0–25°C, reagent stoichiometry) and using catalysts like DMAP to enhance sulfonylation efficiency. Scale-up requires continuous-flow reactors for controlled exothermic steps. Design of Experiments (DoE) can identify critical factors (e.g., pH, solvent polarity), as seen in scaled syntheses of related sulfonamides with 80% yield improvements .
Q. How should contradictory data regarding the antimicrobial efficacy of related sulfonamide-morpholine derivatives be analyzed?
- Methodological Answer : Conflicting results may arise from substituent positioning (e.g., electron-withdrawing groups on the benzene ring) or assay conditions (e.g., broth microdilution vs. disk diffusion). Researchers should cross-validate using standardized CLSI protocols and molecular docking to assess target binding (e.g., penicillin-binding proteins). For example, trifluoromethyl substitutions improved activity in some studies but reduced solubility in others .
Q. What computational methods are recommended to study the structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like dihydrofolate reductase. QSAR models using Hammett constants (σ) and logP values reveal how electron-donating substituents (e.g., -OCH₃) enhance membrane permeability. Comparative analysis with piperazine-sulfonamide hybrids (IC₅₀ correlations) further refines SAR .
Q. What strategies assess the stability of this compound under various pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolyzed sulfonic acids). pH-dependent stability is tested in buffers (pH 1–12), identifying optimal storage conditions (pH 6–8). LC-MS/MS quantifies oxidative byproducts (e.g., N-oxide derivatives), while Arrhenius plots predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
